molecular formula C16H20F3N3O2 B7150997 4-[4-(3,3,3-Trifluoropropyl)benzoyl]-1,4-diazepane-1-carboxamide

4-[4-(3,3,3-Trifluoropropyl)benzoyl]-1,4-diazepane-1-carboxamide

Cat. No.: B7150997
M. Wt: 343.34 g/mol
InChI Key: BICKNXDIOHNNFT-UHFFFAOYSA-N
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Description

4-[4-(3,3,3-Trifluoropropyl)benzoyl]-1,4-diazepane-1-carboxamide is a synthetic organic compound characterized by the presence of a trifluoropropyl group attached to a benzoyl moiety, which is further linked to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,3,3-Trifluoropropyl)benzoyl]-1,4-diazepane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,3,3-Trifluoropropyl)benzoyl]-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[4-(3,3,3-Trifluoropropyl)benzoyl]-1,4-diazepane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3,3,3-Trifluoropropyl)benzoyl]-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The diazepane ring may interact with receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
  • 3,3,3-Trifluoropropyltrimethoxysilane
  • Methyl 3,3,3-Trifluoropropionate

Uniqueness

4-[4-(3,3,3-Trifluoropropyl)benzoyl]-1,4-diazepane-1-carboxamide is unique due to the combination of its trifluoropropyl group and diazepane ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-[4-(3,3,3-trifluoropropyl)benzoyl]-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O2/c17-16(18,19)7-6-12-2-4-13(5-3-12)14(23)21-8-1-9-22(11-10-21)15(20)24/h2-5H,1,6-11H2,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICKNXDIOHNNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)N)C(=O)C2=CC=C(C=C2)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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